Rhodirubin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodirubin A is an anthracycline glycoside, a class of compounds known for their potent antitumor properties. This compound is produced by fermentation of specific strains of the bacterium Streptomyces, such as Streptomyces sp. ME 505-HEI (ATCC 31273) . This compound has shown significant efficacy in inhibiting the growth of gram-positive bacteria and mammalian tumors, making it a valuable compound in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodirubin A is primarily produced through microbial fermentation. The fermentation process involves cultivating the Rhodirubin-producing strains of Streptomyces under controlled conditions. The specific conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Rhodirubin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the anthracycline structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific functional groups within the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Rhodirubin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of anthracycline glycosides.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell biology.
Medicine: Explored for its antitumor properties and potential use in cancer therapy. This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism of Action
Rhodirubin A exerts its effects primarily through its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Rhodirubin B: Another anthracycline glycoside with similar antitumor properties.
Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Comparison: Rhodirubin A is unique in its specific microbial origin and its particular spectrum of biological activity. While compounds like doxorubicin and daunorubicin are widely used in clinical settings, this compound offers potential advantages in terms of its efficacy and reduced side effects in certain contexts .
Properties
CAS No. |
64253-73-2 |
---|---|
Molecular Formula |
C42H55NO16 |
Molecular Weight |
829.9 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22-23,26-30,35,39-40,44-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,23-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1 |
InChI Key |
WGXOAYYFWFRVSV-JEGHDPRDSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.